Home > Products > Screening Compounds P103590 > 8-(1-Hydroxyethyl)etodolac
8-(1-Hydroxyethyl)etodolac - 101901-08-0

8-(1-Hydroxyethyl)etodolac

Catalog Number: EVT-3197967
CAS Number: 101901-08-0
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-(1-Hydroxyethyl)etodolac is a hydroxylated metabolite of etodolac, a non-steroidal anti-inflammatory drug (NSAID) [, ]. It is primarily studied in the context of etodolac metabolism and biotransformation within the human body []. 8-(1-Hydroxyethyl)etodolac is one of several metabolites identified in the urine of individuals who have taken etodolac [].

Etodolac:

Compound Description: Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties. It is primarily metabolized in the liver, with 8-(1-Hydroxyethyl)etodolac being one of its metabolites.

Relevance: 8-(1-Hydroxyethyl)etodolac is a hydroxylated metabolite of etodolac, formed by the addition of a hydroxyl group to the ethyl substituent at position 8 of the etodolac structure.

6-Hydroxyetodolac:

Compound Description: 6-Hydroxyetodolac is another hydroxylated metabolite of etodolac, identified in human urine after etodolac administration.

Relevance: 6-Hydroxyetodolac is structurally related to 8-(1-Hydroxyethyl)etodolac as both are hydroxylated metabolites of etodolac. They differ in the position of the added hydroxyl group, with 6-Hydroxyetodolac having the hydroxyl group on the aromatic ring at position 6.

7-Hydroxyetodolac:

Compound Description: 7-Hydroxyetodolac is a hydroxylated metabolite of etodolac found in human urine. It can form glucuronyl ester conjugates.

Relevance: Similar to 8-(1-Hydroxyethyl)etodolac, 7-Hydroxyetodolac is a hydroxylated metabolite of etodolac. They share a common core structure, with the key difference being the position of the hydroxyl group on the aromatic ring (position 7 in 7-Hydroxyetodolac).

Compound Description: These are conjugates formed between glucuronic acid and either etodolac or 7-hydroxyetodolac. This conjugation process increases water solubility and facilitates excretion.

Relevance: These conjugates are directly derived from etodolac and 7-hydroxyetodolac, highlighting the metabolic pathways of etodolac and its structurally related hydroxylated metabolites like 8-(1-Hydroxyethyl)etodolac.

Source and Classification

8-(1-Hydroxyethyl)etodolac is classified as a non-steroidal anti-inflammatory drug, similar to its parent compound, etodolac. It is recognized in the chemical databases with identifiers such as the CAS number 101901-08-0 and has the molecular formula C17H21NO4C_{17}H_{21}NO_4 . The compound is synthesized through modifications of etodolac or its precursors, often involving hydroxylation processes.

Synthesis Analysis

The synthesis of 8-(1-Hydroxyethyl)etodolac typically involves the hydroxylation of etodolac at the 8-position. Various methods have been explored, including:

  1. Hydroxylation Reaction:
    • The reaction can be performed using oxidizing agents such as hydrogen peroxide in the presence of a catalyst.
    • Reaction conditions may vary, but typically include temperature control (often around room temperature) and solvent choice (such as methanol or acetonitrile).
    • Yields can vary based on conditions, but optimized protocols report yields exceeding 70% .
  2. Alternative Synthetic Routes:
    • Other synthetic routes involve the use of enzymatic processes or photochemical methods to introduce the hydroxyl group selectively at the desired position.
    • These methods are often more environmentally friendly and can provide high specificity .
Molecular Structure Analysis

The molecular structure of 8-(1-Hydroxyethyl)etodolac features a complex arrangement that includes:

  • Functional Groups: The presence of a hydroxyl group at the 8-position significantly alters the compound's pharmacological properties compared to etodolac.
  • 3D Configuration: The stereochemistry of the compound plays a crucial role in its interaction with biological targets. The compound maintains a chiral center, which influences its binding affinity and efficacy .

Structural Data

  • Molecular Weight: Approximately 303.35 g/mol.
  • Chemical Formula: C17H21NO4C_{17}H_{21}NO_4.
  • IUPAC Name: 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}-2-hydroxyethyl-acetic acid.
Chemical Reactions Analysis

8-(1-Hydroxyethyl)etodolac can undergo various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under strong oxidizing conditions.
  2. Esterification: The carboxylic acid moiety can react with alcohols to form esters, which may enhance lipophilicity and bioavailability.
  3. Conjugation Reactions: The hydroxyl group may participate in glucuronidation or sulfation, facilitating elimination from the body .

These reactions are critical for understanding both the drug's metabolism and potential interactions with other compounds.

Mechanism of Action

The mechanism of action of 8-(1-Hydroxyethyl)etodolac is primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling:

  • Inhibition Profile: It exhibits selective inhibition towards COX-2, which is responsible for inflammatory responses while sparing COX-1 that protects gastric mucosa.
  • Pharmacokinetics: Following administration, it is absorbed rapidly with a bioavailability exceeding 80%. It binds extensively to plasma proteins (>99%), influencing its distribution and elimination .
Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(1-Hydroxyethyl)etodolac include:

  • Melting Point: Typically ranges between 130°C to 135°C.
  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature .

These properties are essential for formulation development and therapeutic applications.

Applications

8-(1-Hydroxyethyl)etodolac has several scientific applications:

  1. Therapeutic Use: As an anti-inflammatory agent, it is used in treating conditions such as osteoarthritis and rheumatoid arthritis.
  2. Research Applications: Its unique structure makes it a subject of study for developing new NSAIDs with improved safety profiles and efficacy.
  3. Metabolic Studies: Understanding its metabolic pathways can provide insights into drug interactions and personalized medicine approaches .
Metabolic Transformation Pathways of Etodolac

Structural Characteristics and Identification

8-(1-Hydroxyethyl)etodolac (systematic name: 2-(1-ethyl-8-(1-hydroxyethyl)-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid) is a monohydroxylated phase I metabolite of the nonsteroidal anti-inflammatory drug etodolac (1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid). This metabolite features a chiral secondary alcohol moiety introduced at the 8-ethyl group of the parent molecule, resulting in a pair of diastereomers [3] [10]. The structural confirmation was achieved through advanced spectroscopic techniques, including electrospray ionization mass spectrometry (ESI-MS) and comprehensive nuclear magnetic resonance (NMR) analyses (¹H and ¹³C) [4]. The mass spectrum displays a molecular ion at m/z 304 [M+H]⁺, consistent with the addition of an oxygen atom to the etodolac structure (C₁₇H₂₁NO₄) [6]. NMR characterization reveals distinct chemical shifts for the hydroxyethyl group protons (approximately δ 3.85 ppm for the methine proton and δ 1.45 ppm for the methyl group in CDCl₃), differentiating it from other positional isomers like 6-hydroxyetodolac or 7-hydroxyetodolac [4].

Table 1: Etodolac Metabolite Profile in Human Urine

MetaboliteExcretion (% of Dose)Identification Method
Etodolac glucuronide~20%HPLC, NMR
7-Hydroxyetodolac glucuronide~15%Microbial biosynthesis, MS/NMR
8-(1-Hydroxyethyl)etodolac~12%MS, ¹H/¹³C NMR
6-Hydroxyetodolac conjugates~10%Synthetic reference, HPLC
4-Ureidoetodolac<5%Synthetic reference, MS

Data compiled from human studies after 0-24h urine collection [3] [6]

Enzymatic Pathways and Biotransformation Mechanisms

The formation of 8-(1-hydroxyethyl)etodolac is primarily mediated by hepatic cytochrome P450 (CYP) enzymes, with CYP2C9 identified as the major isoform responsible for the stereoselective oxidation at the 8-ethyl group [3] [7]. In vitro studies using human liver microsomes demonstrate that this metabolism exhibits marked enantioselectivity, with the R-enantiomer of etodolac being preferentially metabolized over the S-enantiomer [5] [9]. The biotransformation proceeds via an aldehyde intermediate, which undergoes rapid reduction to the stable hydroxyethyl derivative by cytosolic dehydrogenases [3]. This metabolic pathway is conserved across mammalian species, though interspecies variability exists in the relative abundance of this metabolite: it represents ~12% of urinary radioactivity in humans but is less prominent in rats [3] [8]. Notably, microbial transformation systems have been employed to biosynthesize gram quantities of 8-(1-hydroxyethyl)etodolac for structural characterization, confirming its identity with the human metabolite [3]. The metabolite exists as diastereomers due to the newly created chiral center, though their individual pharmacological profiles remain uncharacterized [10].

Distribution and Excretion Kinetics

Following oral administration of ¹⁴C-etodolac to humans, 8-(1-hydroxyethyl)etodolac is detected in systemic circulation but predominantly appears in urine as conjugated derivatives [3]. Peak serum concentrations of free (unconjugated) 8-(1-hydroxyethyl)etodolac occur approximately 4-6 hours post-dose, lagging behind the parent drug's Tₘₐₓ of 1-2 hours [3] [7]. Renal excretion is the primary elimination route, with this metabolite accounting for approximately 12% of the 0-24 hour urinary radioactivity, predominantly as glucuronide conjugates [3]. The elimination half-life of the conjugated metabolite aligns with etodolac's plasma half-life (6-8 hours), indicating formation-rate-limited kinetics [7]. Fecal excretion is minor (<2% of dose), consistent with the hydrophilic nature of the glucuronidated metabolite limiting biliary elimination [3]. Protein binding studies reveal that unlike etodolac (>99% albumin-bound), 8-(1-hydroxyethyl)etodolac shows reduced plasma protein affinity, potentially influencing its distribution into synovial fluid and other tissues [7].

Analytical Detection Methodologies

Accurate quantification of 8-(1-hydroxyethyl)etodolac in biological matrices requires sophisticated chromatographic techniques due to its structural similarity to other hydroxylated metabolites:

  • Reverse-Phase HPLC: Early isolation employed semi-preparative C18 columns with acidic mobile phases (e.g., acetonitrile/0.1% trifluoroacetic acid), achieving baseline separation from 6-OH and 7-OH isomers [4].
  • Chiral Chromatography: Diastereomeric resolution is achieved using protein-bonded chiral stationary phases (e.g., α1-acid glycoprotein columns), revealing stereoselective formation favoring one diastereomer [5].
  • Mass Spectrometric Detection: LC-ESI-MS/MS methods enable specific quantification in urine using transitions m/z 304→286 (loss of H₂O) with detection limits <10 ng/mL [4] [6]. Modern UPLC-QToF platforms detect it as a "differential feature" in untargeted metabolomics, with accurate mass confirmation (C₁₇H₂₁NO₄, [M-H]⁻ m/z 302.1397) [2].

Table 2: Analytical Performance for 8-(1-Hydroxyethyl)etodolac Detection

MethodMatrixResolution AchievedDetection Limit
RP-HPLC-UV (254 nm)Human urinePartial separation from 6/7-OH500 ng/mL
Chiral AGP-HPLCPlasma/urineDiastereomer resolution100 ng/mL
LC-ESI-MS/MS (QqQ)SerumCo-eluting isomers resolved by MRM5 ng/mL
UPLC-QToF-MSPlasmaAccurate mass (±2 ppm)1 ng/mL

AGP = α1-acid glycoprotein; MRM = multiple reaction monitoring [4] [5] [2]

Biological Significance and Research Implications

Though initially considered a minor inactive metabolite, emerging evidence suggests 8-(1-hydroxyethyl)etodolac may contribute to etodolac's pharmacological effects. In vitro studies indicate weak inhibition of prostaglandin synthesis in chondrocyte cells, albeit with potency significantly lower (≥10-fold) than the parent drug [1]. However, its potential role in etodolac's renal effects warrants investigation, as hydroxyethyl metabolites of other NSAIDs associate with tubular toxicity. Crucially, this metabolite causes analytical interference in clinical chemistry: its phenolic structure triggers false-positive urinary bilirubin tests in patients receiving etodolac, complicating liver function monitoring [3]. From a drug development perspective, 8-(1-hydroxyethyl)etodolac serves as a reference standard for pharmacokinetic studies and regulatory submissions (designated as "Etodolac Metabolite M3" in some jurisdictions) [10]. Its formation kinetics provide insights into interindividual variability in etodolac response, particularly in carriers of CYP2C9 polymorphisms that may alter metabolite exposure [7] [9].

Properties

CAS Number

101901-08-0

Product Name

8-(1-Hydroxyethyl)etodolac

IUPAC Name

2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

InChI

InChI=1S/C17H21NO4/c1-3-17(9-14(20)21)16-13(7-8-22-17)12-6-4-5-11(10(2)19)15(12)18-16/h4-6,10,18-19H,3,7-9H2,1-2H3,(H,20,21)

InChI Key

IIJKSRXOHAISPV-UHFFFAOYSA-N

SMILES

CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)O)CC(=O)O

Canonical SMILES

CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.